N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Drug Discovery Anticancer Screening Chemoinformatics

This 3-bromobenzyl-substituted 6-oxo-1,6-dihydropyridine-3-carboxamide is a versatile intermediate for diversity-oriented synthesis, leveraging the aryl bromide for Suzuki-Miyaura cross-coupling. Its specific substitution pattern is critical for halogen bonding and lipophilicity (XLogP3-AA = 1.4), directly influencing kinase selectivity. Do not substitute with chlorobenzyl or regioisomeric analogs—such changes invalidate SAR studies. Predicted antineoplastic (Pa = 0.886) and anti-hypercholesterolemic (Pa = 0.891) polypharmacology makes it ideal for metabolism–cancer screening sets.

Molecular Formula C13H11BrN2O2
Molecular Weight 307.147
CAS No. 1252919-09-7
Cat. No. B2358632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS1252919-09-7
Molecular FormulaC13H11BrN2O2
Molecular Weight307.147
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CNC(=O)C2=CNC(=O)C=C2
InChIInChI=1S/C13H11BrN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18)
InChIKeyGONIEFYVVFNGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 1252919-09-7): A Dihydropyridine Scaffold in Drug Discovery


N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 1252919-09-7) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class, a privileged scaffold in kinase inhibitor and anti-inflammatory drug discovery [1]. The compound features a 3-bromobenzyl substituent on the carboxamide nitrogen, which imparts distinct physicochemical properties (PubChem CID 46921247; XLogP3-AA = 1.4; Topological Polar Surface Area = 58.2 Ų) [2]. This brominated building block serves as a versatile intermediate for further derivatization via Suzuki-Miyaura cross-coupling. A critical characteristic of this compound is the extremely limited availability of published peer-reviewed biological data specific to it, a factor that directly impacts procurement decisions.

Why N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be Interchanged with Generic Analogs


Substituting N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide with a generic analog like the 3-chlorobenzyl derivative (CAS 867302-26-9) or the regioisomer 1-benzyl-N-(3-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 1004256-13-6) introduces critical changes that undermine research reproducibility. The specific bromine atom dictates reactivity in cross-coupling reactions and influences molecular recognition through halogen bonding, while the substitution pattern on the benzyl group directly impacts predicted polypharmacology. For instance, PASS (Prediction of Activity Spectra for Substances) analysis predicts a high probability of antineoplastic activity (Pa > 0.88) for this scaffold, a profile highly sensitive to substituent modifications [1]. Without explicit comparative data, assuming functional equivalence between halogen or positional isomers is a high-risk procurement strategy that can invalidate SAR studies.

Quantitative Differentiation Guide: N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide vs. Closest Analogs


Predicted Antineoplastic Activity Profile Differentiates Compound from Unsubstituted and Chloro Analogs

In silico prediction using the PASS algorithm indicates that N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide possesses a high probability of antineoplastic activity (Pa = 0.886). This score is identical to that of the compound with entry '121' from a published screening library of 6-oxo-1,6-dihydropyridine analogs [1]. While the scaffold's core activity is antineoplastic, the specific Pa value differentiates it from other compounds in the same library with lower scores (e.g., entry 133, Pa = 0.767) and links it to a specific subset with high predicted potency.

Drug Discovery Anticancer Screening Chemoinformatics

Physicochemical Differentiation: LogP and TPSA of 3-Bromobenzyl Derivative vs. 3-Chlorobenzyl Analog

The target compound possesses a computed octanol-water partition coefficient (XLogP3-AA) of 1.4 and a Topological Polar Surface Area (TPSA) of 58.2 Ų [1]. While the precise values for the direct 3-chlorobenzyl analog (CAS 867302-26-9) are not reported in a single comparative study, the established Hansch hydrophobic constant (π) for bromine (0.86) is greater than for chlorine (0.71), indicating the target compound is predictably more lipophilic than its chloro analog [2]. This difference is material for central nervous system penetration and protein binding characteristics.

Medicinal Chemistry ADME Optimization Lead Selection

Synthetic Utility: Bromine as a Superior Cross-Coupling Handle Compared to Chlorine

The presence of a bromine atom makes N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide a more reactive substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, etc.) compared to its 3-chlorobenzyl analog [1]. Oxidative addition of Pd(0) occurs more readily with C-Br bonds than C-Cl bonds, allowing for milder reaction conditions and broader substrate scope. This provides a quantifiable advantage in a diversity-oriented synthesis setting.

Organic Synthesis Medicinal Chemistry Building Blocks

Predicted Anti-Hypercholesterolemic vs. Antineoplastic Selectivity Profile Among Analogs

PASS prediction for this compound shows a high probability of anti-hypercholesterolemic activity (Pa = 0.891) in addition to antineoplastic activity (Pa = 0.886), a dual profile identified for compound 124 in the same library [1]. This is contrasted with other close analogs, such as compound 127, whose dominant prediction is apoptosis agonist (Pa = 0.954) with lower anti-hypercholesterolemic potential (not predicted). This suggests a unique biological fingerprint for the 3-bromobenzyl derivative among its peers.

Polypharmacology Drug Repurposing Metabolic Disease

High-Impact Application Scenarios for N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide


Diversity-Oriented Synthesis (DOS) Libraries as a Late-Stage Functionalization Handle

The superior reactivity of the aryl bromide moiety makes this compound an ideal core scaffold for creating diversity-oriented synthesis libraries via Suzuki-Miyaura cross-coupling [1]. Its use as a common intermediate, followed by parallel coupling with diverse boronic acids, can rapidly generate compound arrays for anticancer screening, leveraging the high predicted antineoplastic probability (Pa = 0.886) of the core [2].

Probe Molecule for CDK5 and JNK2 Kinase Inhibitor Research

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is a validated pharmacophore for kinase inhibition, with known potent activity against CDK5 and JNK2 [1]. This compound, with its specific 3-bromobenzyl substitution, serves as a probe to investigate the effect of halogen bonding and lipophilicity (XLogP3-AA = 1.4) on kinase selectivity and potency, addressing SAR gaps not covered by 3-chloro or unsubstituted analogs [3].

Lead Optimization in Dual-Target Anticancer and Metabolic Programs

Given its predicted dual anti-hypercholesterolemic (Pa = 0.891) and antineoplastic (Pa = 0.886) profile, this compound is well-suited as a lead starting point for projects targeting the link between metabolism and cancer [1]. Procurement for a focused screening set in this emerging therapeutic area is justified by its polypharmacology prediction, which is not a common feature of all scaffold analogs.

Reference Standard for Analytical Method Development

The compound's defined structure, molecular weight (307.14 g/mol), and characteristic 3-bromobenzyl group provide a distinct UV chromophore and mass spectrometric signature, making it suitable as a reference standard for HPLC and LC-MS method development when analyzing reaction mixtures or purity of novel 6-oxo-1,6-dihydropyridine derivatives [2].

Quote Request

Request a Quote for N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.